molecular formula C11H14N2O2S B188173 Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester CAS No. 52009-44-6

Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester

Cat. No. B188173
CAS RN: 52009-44-6
M. Wt: 238.31 g/mol
InChI Key: HDYLCXZLIUBLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has shown promising results in various applications.

Mechanism Of Action

The mechanism of action of Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. This inhibition leads to the disruption of cellular processes and ultimately cell death.

Biochemical And Physiological Effects

Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential.

Future Directions

There are several future directions for research on Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester. These include further studies on its mechanism of action, its potential for the treatment of various diseases, and its potential as a reagent in the synthesis of various compounds. Additionally, research could focus on the development of new derivatives of Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester with improved properties.
In conclusion, Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester is a promising compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential for the treatment of various diseases.

Synthesis Methods

The synthesis of Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester involves the reaction of 4-methylphenylisothiocyanate and ethyl carbamate in the presence of a base. The reaction yields Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester as a white solid.

Scientific Research Applications

Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester has found various applications in scientific research. It has been used as a reagent in the synthesis of various compounds. It has also been used as a substrate in enzymatic assays. Additionally, Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester has shown promising results in the treatment of various diseases, including cancer.

properties

CAS RN

52009-44-6

Product Name

Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

ethyl N-[(4-methylphenyl)carbamothioyl]carbamate

InChI

InChI=1S/C11H14N2O2S/c1-3-15-11(14)13-10(16)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,12,13,14,16)

InChI Key

HDYLCXZLIUBLFM-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=S)NC1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=C(C=C1)C

Origin of Product

United States

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